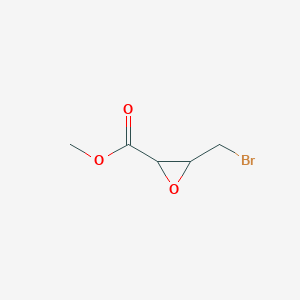
Methyl 3-(bromomethyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C5H7BrO3. It is a derivative of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a bromomethyl group attached to the oxirane ring and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxy-2-oxopropanoate with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(bromomethyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include β-hydroxy esters and β-amino esters.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(bromomethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The oxirane ring can also be opened by nucleophiles, resulting in the formation of β-hydroxy esters. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and lower the activation energy.
Comparaison Avec Des Composés Similaires
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chloromethyl)oxirane-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and selectivity in chemical reactions.
Methyl 3-(iodomethyl)oxirane-2-carboxylate: Contains an iodine atom, which makes it more reactive due to the larger atomic size and lower bond dissociation energy.
Methyl 3-(hydroxymethyl)oxirane-2-carboxylate: Contains a hydroxyl group instead of a halogen, leading to different chemical properties and reactivity.
This compound is unique due to the presence of the bromomethyl group, which imparts specific reactivity and selectivity in various chemical reactions.
Propriétés
Numéro CAS |
1378833-07-8 |
|---|---|
Formule moléculaire |
C5H7BrO3 |
Poids moléculaire |
195.01 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3 |
Clé InChI |
KSVXJXLLDXUNQD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(O1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
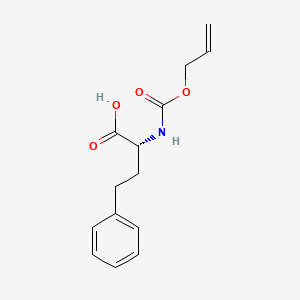
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
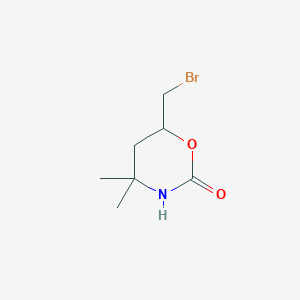
![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
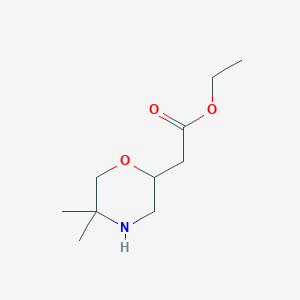

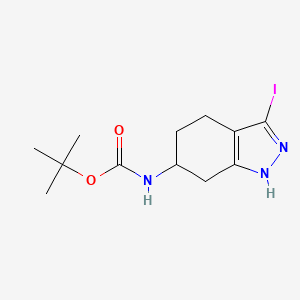
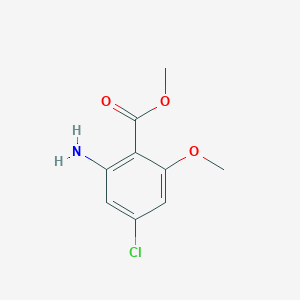
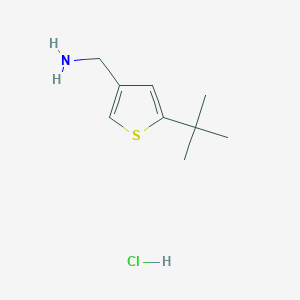
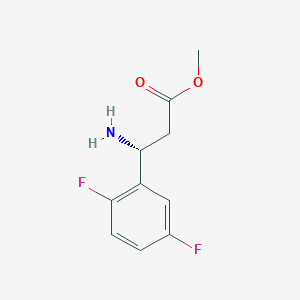
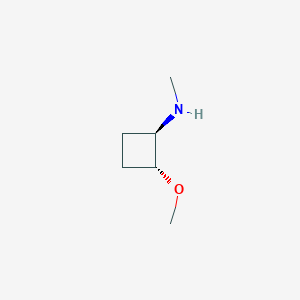
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
